6-bromo-2-N-ethylpyridine-2,3-diamine
Description
6-Bromo-2-N-ethylpyridine-2,3-diamine is a brominated pyridine derivative featuring an ethylamine substituent at the 2-position and two amino groups at the 2- and 3-positions of the pyridine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of fused heterocycles such as imidazo[4,5-b]pyridines, which exhibit diverse biological activities . Its structural uniqueness arises from the electron-withdrawing bromine atom and the electron-donating ethylamine group, which influence reactivity and interaction with biological targets. Spectral characterization (e.g., $^{13}\text{C}$ NMR, IR) and elemental analysis are standard methods for confirming its structure .
Properties
IUPAC Name |
6-bromo-2-N-ethylpyridine-2,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-2-10-7-5(9)3-4-6(8)11-7/h3-4H,2,9H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEFHFGOHRGCQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=N1)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-N-ethylpyridine-2,3-diamine typically involves the bromination of 2-N-ethylpyridine-2,3-diamine. One common method is the reaction of 2-N-ethylpyridine-2,3-diamine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 6-bromo-2-N-ethylpyridine-2,3-diamine may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques may also be employed to enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-N-ethylpyridine-2,3-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include N-oxides and other oxidized forms.
Reduction Reactions: Products include reduced amines and other derivatives.
Scientific Research Applications
6-bromo-2-N-ethylpyridine-2,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-bromo-2-N-ethylpyridine-2,3-diamine involves its interaction with specific molecular targets. The bromine atom and the ethyl group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
5-Bromo-6-methylpyridine-2,3-diamine (59352-90-8)
- Structure : Differs by a methyl group at the 6-position instead of an ethylamine at the 2-position.
- Properties : Molecular weight 202.05 g/mol; melting point 161–162°C. The methyl group enhances lipophilicity but reduces hydrogen-bonding capacity compared to the ethylamine substituent in 6-bromo-2-N-ethylpyridine-2,3-diamine .
- Applications : Used in anticancer and antimicrobial agent synthesis.
5-Bromo-4-methyl-pyridine-2,3-diamine (41230-93-7)
6-Bromo-2-chloro-4-iodopyridin-3-amine
- Structure : Halogen-rich (Br, Cl, I) at positions 2, 4, and 5.
- Applications : High halogen content enhances electrophilic reactivity, making it a candidate for cross-coupling reactions in drug discovery .
Heterocyclic Derivatives
Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-bromo (152941-69-0)
Imidazo[4,5-b]pyridine Derivatives
Antimicrobial Activity
- 6-Bromo-2-N-ethylpyridine-2,3-diamine Derivatives : Exhibit broad-spectrum activity due to the imidazo[4,5-b]pyridine core, which disrupts bacterial cell membranes .
- Benzene-1,3-diamine Analogues : Less active than pyridine-based diamines, highlighting the pyridine ring's role in enhancing antibacterial potency .
Anticancer Potential
- Benzo[g]quinoxaline Derivatives: Synthesized from naphthalene diamines, these compounds (e.g., compound 3 in ) show submicromolar IC$_{50}$ values against MCF-7 cells by inducing apoptosis via Bax/Bcl-2 modulation. Pyridine diamines may offer similar mechanisms but with improved solubility .
Anti-HIV Activity
- Cyclam-Polyamine Conjugates: Macrocyclic compounds with pyridine or aminophenyl groups exhibit anti-HIV-1 activity via CCR5 receptor antagonism. The ethylamine group in 6-bromo-2-N-ethylpyridine-2,3-diamine could mimic these interactions but lacks the macrocycle's rigidity .
Physicochemical and Commercial Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
